molecular formula C10H13BrN2O2 B592181 Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate CAS No. 1114830-16-8

Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate

Cat. No.: B592181
CAS No.: 1114830-16-8
M. Wt: 273.13
InChI Key: XSBAGLHOIWJHJW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a tert-butyl ester group at the 2-position of the acetate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method involves the reaction of 2-chloropyrimidine with N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 5-position. The resulting 5-bromo-2-chloropyrimidine is then reacted with tert-butyl acetate in the presence of a base such as potassium carbonate to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, reduced pyrimidine compounds, and oxidized acetate derivatives .

Scientific Research Applications

Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom at the 5-position of the pyrimidine ring can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its targets. The acetate moiety can undergo hydrolysis to release the active pyrimidine derivative, which can then interact with enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(5-chloropyrimidin-2-yl)acetate
  • Tert-butyl 2-(5-fluoropyrimidin-2-yl)acetate
  • Tert-butyl 2-(5-iodopyrimidin-2-yl)acetate

Uniqueness

Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Biological Activity

Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a brominated pyrimidine ring, which is known to influence its biological properties. The synthesis typically involves the reaction of tert-butyl acetate with 5-bromopyrimidine under controlled conditions to yield the desired product.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The bromine atom enhances nucleophilicity, allowing for substitution reactions that may lead to diverse biological effects. The compound has been evaluated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C subtype, which plays a crucial role in mood regulation and appetite control .

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrimidine, including this compound, exhibit significant agonistic activity at the 5-HT2C receptor. In vitro assays showed that certain derivatives achieved over 50% activation at concentrations around 10 µM, indicating their potential as therapeutic agents for conditions such as obesity and depression .

Table 1: Biological Activity of Pyrimidine Derivatives

CompoundReceptor TargetActivation (%) at 10 µMRemarks
This compound5-HT2C>50Potential therapeutic agent
Compound A5-HT1A<50Low activity
Compound B5-HT2A>60High selectivity

Case Studies

  • Study on Selective Agonists : A study focused on disubstituted pyrimidines highlighted the role of substitution patterns in enhancing receptor selectivity and potency. This compound was noted for its favorable drug-like properties and stability in biological systems .
  • Cytotoxicity Assessments : In cytotoxicity assays conducted on various cell lines, this compound exhibited minimal toxicity at concentrations up to 10 µM, indicating a favorable safety profile for further development as a pharmacological agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrimidine derivatives to evaluate its unique properties:

Table 2: Comparison of Pyrimidine Derivatives

CompoundBiological ActivityIC50 (µM)
This compoundSelective agonist for 5-HT2CNot yet determined
Tert-butyl pyrimidine derivative AModerate antagonist for multiple serotonin receptors>50
Tert-butyl pyrimidine derivative BHigh potency against GSK-3β<10

Properties

IUPAC Name

tert-butyl 2-(5-bromopyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)4-8-12-5-7(11)6-13-8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBAGLHOIWJHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697546
Record name tert-Butyl (5-bromopyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114830-16-8
Record name tert-Butyl (5-bromopyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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